![molecular formula C16H12O5 B3416446 Denbinobin CAS No. 82526-36-1](/img/structure/B3416446.png)
Denbinobin
Overview
Description
Denbinobin is a natural compound that is found in the bark of the trees of the genus Diospyros. This compound has been the focus of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of denbinobin is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Denbinobin has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
Biochemical and Physiological Effects:
Denbinobin has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Denbinobin has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using denbinobin in lab experiments is that it is a natural compound that can be easily isolated from the bark of trees. This makes it a cost-effective alternative to synthetic compounds. However, one of the limitations of using denbinobin in lab experiments is that it is not readily soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on denbinobin. One of the future directions is to investigate the potential of denbinobin as a therapeutic agent for other diseases such as viral infections and autoimmune disorders. Another future direction is to investigate the potential of denbinobin as a chemopreventive agent, which can prevent the development of cancer. Additionally, more studies are needed to understand the mechanism of action of denbinobin and its potential side effects.
Conclusion:
In conclusion, denbinobin is a natural compound that has potential therapeutic properties. It has been the focus of scientific research due to its anti-inflammatory, anti-cancer, and anti-viral properties. Denbinobin has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Although more studies are needed to fully understand the mechanism of action of denbinobin, it has shown promising results in lab experiments.
Scientific Research Applications
Denbinobin has been the focus of scientific research due to its potential therapeutic properties. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Denbinobin has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
5-hydroxy-3,7-dimethoxyphenanthrene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-9-5-8-3-4-10-11(17)7-13(21-2)16(19)15(10)14(8)12(18)6-9/h3-7,18H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOONHCJRPIMJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=C2C(=O)C(=CC3=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318428 | |
Record name | Denbinobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Denbinobin | |
CAS RN |
82526-36-1 | |
Record name | Denbinobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82526-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Denbinobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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